

# Sample preparation for cyclic trimer analysis in food simulants

Author: BenchChem Technical Support Team. Date: December 2025



# Application Note: Analysis of Cyclic Trimers in Food Simulants Introduction

Cyclic oligomers, particularly cyclic trimers, are non-intentionally added substances (NIAS) that can migrate from food contact materials (FCMs) into food products. These low molecular weight compounds are formed during the polymerization process of plastics such as polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polyamides (PA). Due to potential health concerns, monitoring the levels of these cyclic trimers in food and food simulants is crucial for ensuring food safety.

This application note provides a comprehensive overview of sample preparation and analytical methodologies for the determination of cyclic trimers in various food simulants. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

## **Analytical Approaches**

The analysis of cyclic trimers typically involves a multi-step process including migration testing, sample extraction, clean-up, and instrumental analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common and effective techniques for the



quantification of these compounds.[1][2][3] Gas chromatography (GC) coupled with MS can also be employed for certain volatile oligomers.[4][5]

# **Experimental Workflow**

The general workflow for the analysis of cyclic trimers in food simulants is depicted in the following diagram. This process begins with the migration test, where the food contact material is exposed to a food simulant under controlled conditions. The subsequent steps involve extraction of the analytes from the simulant, a clean-up procedure to remove interfering matrix components, and finally, instrumental analysis for identification and quantification.



Click to download full resolution via product page

Caption: General workflow for cyclic trimer analysis.

# **Quantitative Data Summary**

The following table summarizes the performance of various analytical methods for the determination of cyclic trimers in food simulants, as reported in the literature.



| Analyte(<br>s)                             | Food<br>Simulan<br>t(s)              | Sample<br>Prepara<br>tion<br>Method                  | Analytic<br>al<br>Techniq<br>ue | LOQ(s)                     | Recover<br>y (%)           | RSD (%)                                          | Referen<br>ce |
|--------------------------------------------|--------------------------------------|------------------------------------------------------|---------------------------------|----------------------------|----------------------------|--------------------------------------------------|---------------|
| PET & PBT Cyclic Oligomer s                | Water,<br>Simulant<br>C              | Accelerat ed Solvent Extractio n (ASE), SLE, Soxhlet | HPLC-<br>UV/FLD                 | > 0.4<br>μg/kg             | 95 - 114                   | < 12                                             | [6]           |
| Cyclic<br>PET<br>Oligomer<br>s             | 95% (v/v)<br>Ethanol                 | QuEChE<br>RS (d-<br>SPE)                             | UHPLC-<br>qTOF-<br>MS           | 10 - 50<br>μg/L            | 86.6 -<br>113.0            | N/A                                              | [1][2]        |
| Cyclic PA<br>6 & PA<br>66<br>Oligomer<br>s | 3% Acetic Acid (Simulant B)          | Direct<br>Injection<br>(after<br>dilution)           | LC-ESI-<br>MS/MS                | 0.1 - 1.1<br>μg/L<br>(LOD) | 91 - 122<br>(Truenes<br>s) | < 10<br>(intra-<br>day), <<br>19 (inter-<br>day) | [7]           |
| Cyclic PET & PBT Oligomer s                | 10% Ethanol, 50% Ethanol, Isooctan e | Liquid<br>Extractio<br>n                             | UPLC-<br>QTOF-<br>MS            | N/A                        | 80.0 -<br>105.18           | N/A                                              | [3]           |

N/A: Not Available in the cited source.

# **Experimental Protocols**

# Protocol 1: Migration and Analysis of Cyclic PET Oligomers in Ethanolic Food Simulant

This protocol is adapted from studies on PET bottle migration.[1][2]



### 5.1.1. Migration Test

- Select the appropriate food simulant. For fatty foods, 95% (v/v) ethanol in water can be used as a substitute for vegetable oil (Simulant D2).[2]
- Fill the PET articles (e.g., bottles) with the food simulant.
- Store the filled articles in an incubator at a specified temperature and duration, for example,
   60 °C for 10 days, to simulate accelerated migration.
- After the incubation period, the food simulant is collected for analysis.

### 5.1.2. Sample Preparation (QuEChERS-based Clean-up)

This method is particularly effective for fatty food simulants or actual fatty foods like olive oil.[1]

- Take a known volume (e.g., 10 mL) of the food simulant after the migration test.
- For oily matrices, add an appropriate organic solvent like acetonitrile.
- Add a salt mixture (e.g., anhydrous MgSO<sub>4</sub> and NaCl) to induce phase separation.
- Vortex the mixture vigorously for 1 minute and then centrifuge.
- Transfer an aliquot of the upper organic layer to a dispersive solid-phase extraction (d-SPE)
   tube containing a sorbent (e.g., silica) and anhydrous MgSO<sub>4</sub>.[2]
- Vortex again and centrifuge.
- The resulting supernatant is the clean extract. Evaporate it to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

### 5.1.3. Instrumental Analysis

 Technique: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Timeof-Flight Mass Spectrometry (UHPLC-qTOF-MS).[1][2]



- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
   often with a modifier like formic acid.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Acquire data in full scan mode to identify potential oligomers and in targeted MS/MS mode for quantification of specific cyclic trimers.

# Protocol 2: Analysis of Cyclic Polyamide Oligomers in Acetic Acid Simulant

This protocol is based on the analysis of migrants from polyamide food contact materials.[7]

### 5.2.1. Migration Test

- Immerse the polyamide article in food simulant B (3% w/v acetic acid).
- Perform the migration test under conditions relevant to the intended use of the FCM (e.g., 2 hours at 100°C).
- After the test, cool the simulant to room temperature.

### 5.2.2. Sample Preparation

- For aqueous, non-fatty simulants, sample preparation can be minimal.[7]
- Dilute an aliquot of the food simulant with the initial mobile phase of the chromatographic system.
- Filter the diluted sample through a 0.22  $\mu m$  filter to remove any particulates.
- The sample is now ready for direct injection into the LC-MS/MS system.[7]

### 5.2.3. Instrumental Analysis

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]



- Column: A suitable reversed-phase or HILIC column.
- Mobile Phase: A gradient elution program with appropriate aqueous and organic phases.
- Ionization: Electrospray Ionization (ESI), often forming doubly charged precursor ions for larger oligomers.[7]
- Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each target cyclic oligomer.

### Conclusion

The analysis of cyclic trimers in food simulants is a critical aspect of ensuring the safety of food contact materials. The choice of sample preparation and analytical technique depends on the type of polymer, the food simulant, and the required sensitivity. The protocols outlined in this application note, based on established scientific literature, provide robust methods for the reliable quantification of these migrant compounds. Method validation, including the determination of recovery, precision, and limits of quantification, is essential for ensuring the accuracy of the results.[7][8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLCqTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas Chromatography in Food Analysis: Principles and Applications Food Safety Institute [foodsafety.institute]
- 5. documents.thermofisher.com [documents.thermofisher.com]



- 6. Analysis of PBT and PET cyclic oligomers in extracts of coffee capsules and food simulants by a HPLC-UV/FLD method PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and application of an LC-MS/MS method for the determination of cyclic oligomers originating from polyamide 6 and polyamide 66 in food simulant PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- To cite this document: BenchChem. [Sample preparation for cyclic trimer analysis in food simulants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146192#sample-preparation-for-cyclic-trimeranalysis-in-food-simulants]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com